(2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester
Overview
Description
(2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes a phenyl group, a hydroxyethyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with phenylacetic acid and tert-butyl carbamate.
Formation of Intermediate: Phenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic Substitution: The acid chloride is then reacted with tert-butyl carbamate in the presence of a base such as triethylamine (TEA) to form the desired ester.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or bromine (Br₂) in the presence of a catalyst for bromination.
Major Products
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Formation of (2-Hydroxy-2-phenyl-ethyl)-methyl alcohol.
Substitution: Formation of nitrophenyl or halophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as prodrugs, releasing active pharmaceutical ingredients under specific conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which (2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxy and ester groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid derivatives: These compounds share the phenylacetic acid backbone but differ in their functional groups.
Carbamate esters: Compounds like tert-butyl carbamate share the ester functionality but have different substituents.
Uniqueness
(2-Hydroxy-2-phenyl-ethyl)-methyl-carbamic acid tert-butyl ester is unique due to its combination of a hydroxyethyl group and a phenyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxy-2-phenylethyl)-N-methylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(4)10-12(16)11-8-6-5-7-9-11/h5-9,12,16H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQJVQVOOVYDST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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